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molecular formula C16H16N4 B8337739 3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No. B8337739
M. Wt: 264.32 g/mol
InChI Key: LCTUWAMLXQDUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459554B2

Procedure details

Gaseous NH3 was condensed into a cooled (−78° C.) solution of 8-chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine (602.9 mg, 2.125 mmol) in NH3/i-PrOH (2M, 15 mL) in a pressure tube until the volume had doubled. The tube was sealed and heated to 110° C. for 2 d. After excess NH3/i-PrOH was removed in vacuo, the residue was extracted with CH2Cl2 (3×30 mL), and the combined organic layers were washed with brine (3×30 mL), dried over anhydrous MgSO4, filtered, and concentrated. The material obtained (670 mg) was recrystallized from EtOAc, granting 393.3 mg (70%, 1.488 mmol) of the title compound, as pale pink crystals. The mother liquor was reduced ca. 50% in vacuo and again recrystallized from EtOAc, affording an additional 38.4 mg (7%, 0.145 mmol) of the title compound, as pink crystals, >99% pure by HPLC; mp. 164-166° C.; 1H NMR (CDCl3, 400 MHz) δ 1.98-2.09 (m, 1H), 2.11-2.23 (m, 1H), 2.44-2.54 (m, 2H), 2.58-2.70 (m, 2H), 3.82 (quint, J=8.4 Hz, 1H), 5.02 (s, br, —NH2), 7.05 (d, J=4.8 Hz, 1H), 7.12 (d, J=5.2 Hz, 1H), 7.38-7.43 (m, 1H), 7.46-7.53 (m, 2H), 7.65-7.70 (m, 2H). 13C NMR (CDCl3, 100.6 MHz, DEPT135): δ 18.87 (−), 26.94 (2C, −), 31.48 (+), 106.61 (+), 113.93 (Cquart), 127.43 (+), 128.08 (+), 128.81 (2C, +), 129.67 (2C, +), 134.87 (Cquart), 135.32 (Cquart), 143.90 (Cquart), 151.75 (Cquart). MS (ES+): m/z 265.2 (100) [MH+].
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
Quantity
602.9 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[C:4]2[N:5]([C:9]([CH:18]3[CH2:21][CH2:20][CH2:19]3)=[N:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:7][N:8]=1>N.CC(O)C>[CH:18]1([C:9]2[N:5]3[CH:6]=[CH:7][N:8]=[C:3]([NH2:1])[C:4]3=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=2)[CH2:21][CH2:20][CH2:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
8-chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
Quantity
602.9 mg
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2C2=CC=CC=C2)C2CCC2
Name
Quantity
15 mL
Type
solvent
Smiles
N.CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into
CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
After excess NH3/i-PrOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with CH2Cl2 (3×30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material obtained (670 mg)
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=NC(=C2N1C=CN=C2N)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.488 mmol
AMOUNT: MASS 393.3 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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